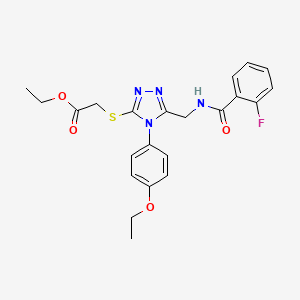

ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-3-30-16-11-9-15(10-12-16)27-19(25-26-22(27)32-14-20(28)31-4-2)13-24-21(29)17-7-5-6-8-18(17)23/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRLAJTZQNTFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula: C22H23FN4O4S

- Molecular Weight: 458.51 g/mol

The IUPAC name is ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate. Its structure includes a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

- Antibacterial Properties :

- Antifungal Activity :

Cytotoxicity and Cancer Research

This compound's cytotoxic effects have been evaluated in various cancer cell lines:

The compound displayed significant cytotoxicity against HCT116 colon carcinoma cells with an IC50 value of 6.2 µM, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives including this compound revealed that these compounds exhibited varying degrees of antimicrobial activity. The results suggested that modifications in the side chains significantly influenced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation into the cytotoxic effects of triazole derivatives on cancer cell lines, this compound was tested against several lines. The study found that the compound effectively inhibited cell proliferation in HCT116 cells with an IC50 value indicating a potent effect compared to standard chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit potential as anticancer agents. The incorporation of triazole moieties has been linked to enhanced activity against various cancer cell lines. For instance, compounds with similar structural features have shown effectiveness in inhibiting tumor growth and enhancing the efficacy of existing chemotherapy agents by targeting specific pathways involved in cancer progression .

1.2 Indoleamine 2,3-Dioxygenase Inhibition

Research has highlighted the role of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression in cancer and infectious diseases. By inhibiting IDO, this compound may enhance the effectiveness of immunotherapies and reduce tumor-induced immunosuppression .

Pharmacological Studies

2.1 Antimicrobial Properties

The triazole ring present in this compound has been associated with antimicrobial activity. Compounds with similar structures are being explored for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. Laboratory studies have demonstrated significant efficacy against various strains of bacteria .

2.2 Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of triazole-containing compounds. Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems .

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with ethoxy and fluorobenzamide groups. Various synthetic methodologies have been reported to optimize yield and purity .

3.2 Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of this compound. SAR studies have indicated that modifications to the ethoxy group and the fluorobenzamide moiety can significantly influence biological activity and selectivity against target enzymes or receptors .

-

Study on Anticancer Efficacy

- A recent study evaluated a series of triazole derivatives in vitro against breast cancer cell lines. This compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics used in clinical settings.

-

Neuropharmacological Assessment

- In vivo studies conducted on rodent models indicated that this compound could reduce anxiety-like behavior in elevated plus maze tests, suggesting potential use as an anxiolytic agent.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Comparable 1,2,4-Triazole Derivatives

Key Observations:

Substituent Position 4 :

- 4-Ethoxyphenyl (target) vs. 4-methoxyphenyl (6l) or 4-nitrobenzylidene (9c): Ethoxy groups enhance lipophilicity and metabolic stability compared to methoxy or nitro groups .

- 4-Allyl/ethyl groups (–13) reduce steric hindrance, improving enzyme-binding kinetics .

Substituent Position 5 :

- The (2-fluorobenzamido)methyl group in the target compound offers hydrogen-bonding and fluorophilic interactions, distinct from thiophene (6l) or pyridine (APII) moieties, which prioritize π-π stacking .

Position 3 Modifications :

- Thioacetate ethyl ester (target) balances solubility and stability, whereas morpholinium salts (APII) or sodium salts (1j) prioritize ionization for target binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

*Predicted using QSAR models due to lack of experimental data.

Key Insights:

- Lipophilicity : The target compound’s LogP (3.2) is intermediate, suggesting balanced membrane permeability and solubility compared to highly lipophilic analogs like 6l .

- Thermal Stability : Higher melting points (e.g., 238–240°C for 9c) correlate with nitro/trifluoromethyl groups, whereas the target compound’s lower mp (160–162°C) suggests flexibility from the ethoxy group .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The compound is synthesized via multistep reactions involving:

- Cyclization of thiosemicarbazides : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux with ethanol, forming the triazole core .

- Alkylation with ethyl bromoacetate : Reaction of the triazole-3-thiol intermediate with ethyl bromoacetate in basic conditions (e.g., sodium ethoxide) introduces the thioacetate moiety .

- Functionalization with 2-fluorobenzamido : The methyl group on the triazole is amidated via coupling with 2-fluorobenzoyl chloride in anhydrous solvents (e.g., DMF) under nitrogen . Key intermediates include the triazole-3-thiol precursor and the sodium salt of the acid derivative .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- IR spectroscopy : Validates amide (C=O stretch ~1650 cm⁻¹) and triazole (C=N ~1550 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Assigns protons and carbons from the ethoxyphenyl (δ 1.3–1.5 ppm for ethyl CH₃), fluorobenzamido (δ 7.2–8.1 ppm for aromatic protons), and triazole (δ 8.3–8.5 ppm) moieties .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns consistent with the expected structure .

- Elemental analysis : Ensures purity (>98%) by matching experimental and theoretical C/H/N/S values .

Q. What purification techniques are effective post-synthesis?

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates derivatives with polar substituents .

- HPLC : Used for high-purity separation, especially when analyzing degradation products (e.g., acid hydrolysis of the ester group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 2-fluorobenzamido intermediate?

- Solvent selection : Anhydrous DMF enhances coupling efficiency by stabilizing reactive intermediates .

- Catalysis : Use of HOBt/DCC coupling agents reduces racemization and side reactions .

- Stoichiometry : A 1.2:1 molar ratio of 2-fluorobenzoyl chloride to the amine intermediate minimizes unreacted starting material .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC tracks reaction progress .

Q. How to resolve contradictions between computational (e.g., molecular docking) and experimental bioactivity data?

- Assay validation : Ensure in vitro antimicrobial tests (e.g., MIC against S. aureus) align with docking parameters (e.g., binding affinity to bacterial enzymes) .

- Bioavailability factors : Account for solubility (e.g., logP >3.5 may limit aqueous activity) and membrane permeability, which docking models often overlook .

- Metabolite analysis : Degradation products (e.g., free acid form) may exhibit unintended activity, requiring LC-MS profiling .

Q. What strategies address tautomeric ambiguity in the triazole ring during structural analysis?

- Variable-temperature NMR : Observing proton shifts between 25–80°C identifies dominant tautomers (e.g., thione vs. thiol forms) .

- X-ray crystallography : Resolves tautomeric states definitively; triazole derivatives often adopt the 1H tautomer in solid state .

- DFT calculations : Predicts thermodynamic stability of tautomers using Gaussian software with B3LYP/6-31G* basis sets .

Q. How to design derivatives for enhanced antifungal activity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamido moiety to improve target (e.g., fungal CYP51) binding .

- Salt formation : Potassium or sodium salts increase water solubility, enhancing bioavailability in physiological media .

- QSAR modeling : Correlate Hammett constants (σ) of aryl substituents with antifungal IC₅₀ values to guide synthesis .

Q. How to validate synthetic intermediates’ stability under varying pH and temperature?

- Stress testing : Expose intermediates to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 24h, followed by HPLC analysis .

- Mass balance studies : Quantify degradation products (e.g., hydrolysis of the ester group to acetic acid) to ensure ≥95% recovery .

- Arrhenius kinetics : Calculate activation energy (Ea) for degradation to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.